4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Overview
Description
“4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone” is an organic compound . It is used as an organic intermediate .
Synthesis Analysis
The synthesis of “4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone” can be achieved through a two-step reaction . The first step involves the synthesis of “4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3-dione”. This is then oxidized to form the final product .Chemical Reactions Analysis
In one documented reaction, “4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone” (NDA-Br2) and 6-aminohexan-1-ol were added in acetic acid. The reaction mixture was refluxed under Argon for 2 hours. Then the reaction mixture was poured onto water and the resulting precipitate was filtered and washed with methanol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 425.97 . It has a melting point of 350°C and a predicted boiling point of 703.2±60.0 °C. The predicted density is 2.338±0.06 g/cm3 .Scientific Research Applications
Optoelectronic Device Applications
One notable application of compounds similar to 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone is in the field of optoelectronic devices. Perylene bisimides (PBIs), which share structural similarities with the compound , are n-type organic semiconductors. These compounds are utilized in nanostructures and devices due to their unique electronic properties. The modification of their molecular structures significantly influences the performance of these devices. The study of supramolecular assembly behaviors of PBI derivatives is crucial for enhancing their applications in optoelectronics (Guo et al., 2019).
Photovoltaic Device Applications
In the realm of photovoltaics, similar organic molecules, particularly those based on the naphthalene diimide (NDI) acceptor unit, have been synthesized and applied in solution-processable photovoltaic devices. These molecules, including derivatives like 4,9-bis(benzo[b]thiophen-2-yl)-2,7-dioctylbenzo[3,8]phenanthroline-1,3,6,8 tetraone, demonstrate potential in the development of efficient and cost-effective photovoltaic devices (Patil et al., 2014).
Solar Cell Applications
Another application area is in solar cell technology. Compounds like poly[2,9-bis(3-(dimethylamino)propyl)-5-methyl-12-(7-methyl-9,9-dioctyl-9H-fluoren-2-yl)anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetraone], which is structurally related to 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone, have been used as cathode interlayers in inverted polymer solar cells. These compounds contribute to improved efficiency and stability in solar cell performance (Zhao et al., 2015).
Fluorescent Chemodosimeter Applications
Hydroxyl-substituted perylene diimides derivatives have shown promising applications in the detection and recognition of fluoride ions. These compounds, which include structural elements similar to 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone, can be used as colorimetric and fluorescent chemodosimeters for fluoride ion detection. Their unique properties allow for significant changes in color and fluorescence upon the addition of F− anions, making them valuable in chemical sensing technologies (Wang et al., 2018).
Safety And Hazards
“4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone” should be handled with caution in the laboratory as it may pose hazards to humans and the environment . It should be stored in a dry, cool place, away from flammable materials and oxidizing agents . Appropriate personal protective equipment, such as laboratory gloves, goggles, and lab coats, should be worn when handling this compound .
properties
IUPAC Name |
2,9-dibromo-6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H2Br2O6/c15-5-1-3-7-8-4(12(18)22-13(19)9(5)8)2-6(16)10(7)14(20)21-11(3)17/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDCHNPLDKDTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C4C(=CC(=C3C(=O)OC2=O)Br)C(=O)OC(=O)C4=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H2Br2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474987 | |
Record name | 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone | |
CAS RN |
83204-68-6 | |
Record name | 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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